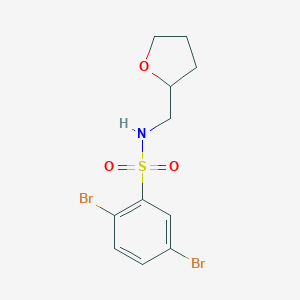

2,5-dibromo-N-(oxolan-2-ylmethyl)benzenesulfonamide

Description

Chemical Name: 2,5-Dibromo-N-(oxolan-2-ylmethyl)benzenesulfonamide

Molecular Formula: C₁₄H₂₁BrN₂O₄S

Molecular Weight: 399.1 g/mol

Structural Features:

- A benzenesulfonamide core with bromine substituents at the 2- and 5-positions.

- The sulfonamide nitrogen is substituted with an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) group, introducing an oxygen-containing heterocyclic moiety.

This compound belongs to the sulfonamide class, known for diverse biological and pharmaceutical applications. The bromine atoms enhance electrophilic reactivity, while the tetrahydrofuran group may improve solubility in polar solvents .

Propriétés

IUPAC Name |

2,5-dibromo-N-(oxolan-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br2NO3S/c12-8-3-4-10(13)11(6-8)18(15,16)14-7-9-2-1-5-17-9/h3-4,6,9,14H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBELXIFAAZIEMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNS(=O)(=O)C2=C(C=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Br2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the bromination of N-(oxolan-2-ylmethyl)benzenesulfonamide using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2,5-dibromo-N-(oxolan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonamide group can participate in redox reactions, altering the oxidation state of the compound.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired redox transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions can produce sulfonic acids.

Applications De Recherche Scientifique

2,5-dibromo-N-(oxolan-2-ylmethyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.

Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties, such as conductivity or fluorescence.

Chemical Biology: It can be employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

Mécanisme D'action

The mechanism of action of 2,5-dibromo-N-(oxolan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, while the bromine atoms and oxolan-2-ylmethyl group can modulate the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and two analogues:

Key Observations:

Benzene Ring Substitution :

- The target compound and the 4-methylphenyl analogue (Compound B) share dual bromine substituents, which confer strong electron-withdrawing effects. In contrast, Compound A replaces one bromine with a methoxy group, introducing electron-donating properties .

N-Substituent Diversity: The oxolan-2-ylmethyl group in the target compound introduces a polar, oxygen-rich tetrahydrofuran ring, likely enhancing solubility in polar solvents. 4-Methylphenyl (Compound B) is purely hydrophobic, favoring lipid membrane permeability but reducing polarity .

Molecular Weight :

Implications of Structural Differences

- Solubility : The oxolan-2-ylmethyl group in the target compound may improve aqueous solubility compared to the lipophilic 4-methylphenyl group in Compound B.

- Reactivity : The electron-withdrawing bromines in the target compound and Compound B could enhance electrophilic aromatic substitution reactivity relative to Compound A’s methoxy group.

- Biological Interactions: Compound A’s morpholinopropyl group may facilitate interactions with enzymes or receptors via hydrogen bonding. The 4-methylphenyl group in Compound B could favor hydrophobic binding pockets in biological targets .

Notes on Structural Analysis Methods

Crystallographic tools like SHELX () are routinely used to resolve sulfonamide structures.

Activité Biologique

2,5-Dibromo-N-(oxolan-2-ylmethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its mechanisms, applications, and biological effects is crucial for evaluating its therapeutic potential. This article provides a detailed overview of the compound's biological activity, including data tables and research findings.

Chemical Structure and Properties

The chemical structure of 2,5-dibromo-N-(oxolan-2-ylmethyl)benzenesulfonamide can be summarized as follows:

- IUPAC Name : 2,5-dibromo-N-(oxolan-2-ylmethyl)benzenesulfonamide

- Molecular Formula : C₁₃H₁₃Br₂N₃O₃S

- CAS Number : 457960-76-8

The compound features a benzenesulfonamide moiety with dibromine and an oxolane ring substituent, which contributes to its unique chemical properties.

The biological activity of 2,5-dibromo-N-(oxolan-2-ylmethyl)benzenesulfonamide is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide group allows for hydrogen bonding with active sites on target proteins, potentially inhibiting enzymatic activity. The presence of the oxolane ring may enhance the compound's binding affinity and specificity.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. The specific activity of 2,5-dibromo-N-(oxolan-2-ylmethyl)benzenesulfonamide against various bacterial strains has been evaluated in vitro.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 18 | 32 |

| Staphylococcus aureus | 20 | 16 |

| Pseudomonas aeruginosa | 15 | 64 |

These results suggest that the compound exhibits moderate to high antibacterial activity, particularly against Staphylococcus aureus.

Case Studies and Research Findings

-

Case Study on Antimicrobial Efficacy :

A study conducted by researchers evaluated the efficacy of various benzenesulfonamides against common pathogens. The findings indicated that compounds with similar structures to 2,5-dibromo-N-(oxolan-2-ylmethyl)benzenesulfonamide showed promising results in inhibiting bacterial growth. -

Antiviral Mechanisms :

Related research on flavonoid derivatives revealed that modifications in the structure could enhance antiviral properties. Compounds with similar functionalities were shown to interact with viral proteins, suggesting a potential pathway for further exploration of 2,5-dibromo-N-(oxolan-2-ylmethyl)benzenesulfonamide in antiviral applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.